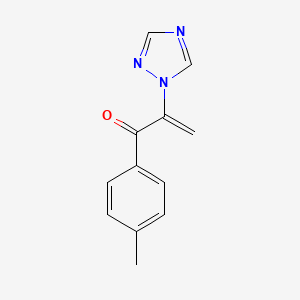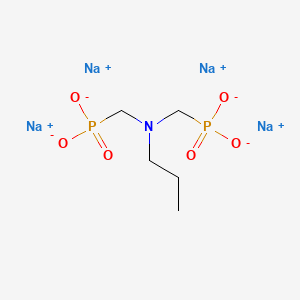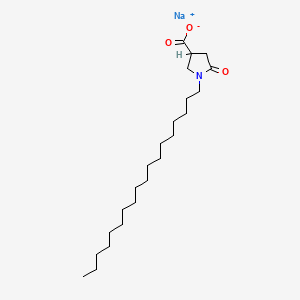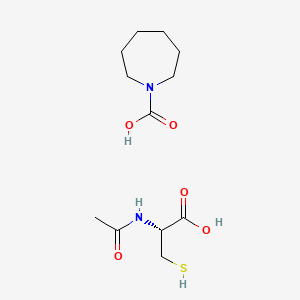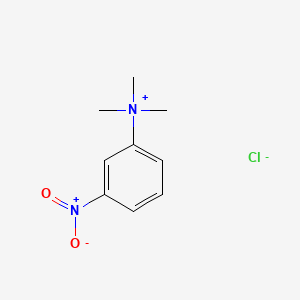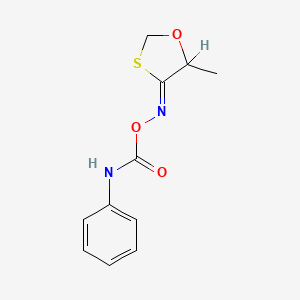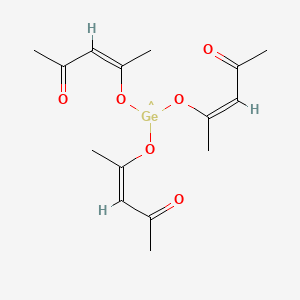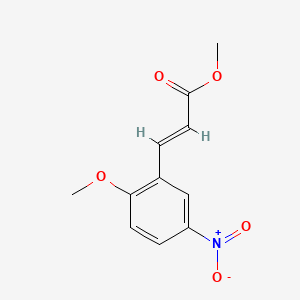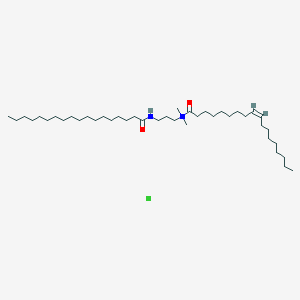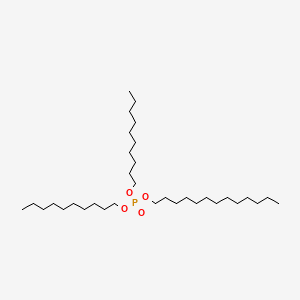
Didecyl tridecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl tridecyl phosphate is an organophosphorus compound that belongs to the class of phosphoric acid esters. It is characterized by the presence of both didecyl and tridecyl groups attached to the phosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of didecyl tridecyl phosphate typically involves the esterification of phosphoric acid with a mixture of didecyl and tridecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of high-purity phosphoric acid and alcohols to ensure the quality of the final product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Didecyl tridecyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and didecyl and tridecyl alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Compounds with substituted alkyl groups.
Wissenschaftliche Forschungsanwendungen
Didecyl tridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an additive in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and lubricant additive in various industrial processes.
Wirkmechanismus
The mechanism of action of didecyl tridecyl phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through the hydrophobic alkyl chains and the hydrophilic phosphate group, which enable the compound to modulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tridecyl phosphate: Similar in structure but contains only tridecyl groups.
Didecyl phosphate: Contains only didecyl groups.
Tritridecyl phosphate: Contains three tridecyl groups.
Uniqueness: Didecyl tridecyl phosphate is unique due to the presence of both didecyl and tridecyl groups, which confer distinct physicochemical properties. This combination allows for a broader range of applications compared to compounds with only one type of alkyl group. The mixed alkyl groups provide a balance of hydrophobicity and hydrophilicity, making it versatile in various chemical and industrial processes.
Eigenschaften
Molekularformel |
C33H69O4P |
|---|---|
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
didecyl tridecyl phosphate |
InChI |
InChI=1S/C33H69O4P/c1-4-7-10-13-16-19-20-21-24-27-30-33-37-38(34,35-31-28-25-22-17-14-11-8-5-2)36-32-29-26-23-18-15-12-9-6-3/h4-33H2,1-3H3 |
InChI-Schlüssel |
ZUXJFPLZRHIMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



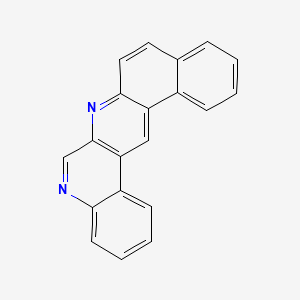
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
